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acid

Cat. No.: B1393414 Get Quote

Nitrophenylboronic acids (NPBAs) represent a class of organic reagents that have garnered

significant attention for their versatile reactivity and diverse applications, ranging from carbon-

carbon bond formation to the development of advanced sensors and bioconjugates.[1][2]

These molecules uniquely combine the properties of a boronic acid moiety (-B(OH)₂) with the

potent electron-withdrawing nature of a nitro group (-NO₂). This strategic combination imparts

distinct electronic and steric characteristics that chemists can leverage to achieve specific

synthetic outcomes.[1][3]

The boronic acid group, a Lewis acid, is renowned for its role in the Nobel Prize-winning

Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming C-C

bonds.[4][5][6] It is also capable of forming reversible covalent complexes with molecules

containing vicinal diols, such as saccharides, a property that is the cornerstone of its use in

sensing and bioconjugation.[7][8][9] The nitro group, conversely, profoundly influences the

electronic landscape of the aromatic ring, affecting the acidity of the boronic acid and the

reactivity of the carbon-boron bond.[3] The interplay between these two functional groups, and

the specific positional relationship of the nitro group (ortho, meta, or para to the boronic acid),

dictates the compound's overall utility and is a central theme of this guide.

This document serves as a technical resource for researchers and drug development

professionals, providing field-proven insights into the synthesis, properties, and core

applications of nitrophenylboronic acids.
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Physicochemical Properties and the Critical Role of
Isomerism
The position of the nitro group on the phenylboronic acid ring—ortho, meta, or para—is not a

trivial detail. It fundamentally governs the molecule's steric accessibility and electronic

properties, which in turn dictates its reactivity in chemical transformations.

Electronic Effects
The nitro group is a strong electron-withdrawing group, which deactivates the boronic acid

towards the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle by decreasing the

nucleophilicity of the aryl group.[4] This electronic effect is most pronounced when the nitro

group is in the para or ortho position, where it can exert its influence through resonance. The

meta isomer is primarily influenced by the inductive effect. This difference in electronic

character directly impacts reaction kinetics and efficiency.

Steric Hindrance
The ortho-nitrophenylboronic acid isomer introduces significant steric bulk adjacent to the

reactive boronic acid center.[1] This steric hindrance can impede the approach of the palladium

catalyst during the Suzuki-Miyaura coupling, often leading to dramatically lower reaction rates

and yields compared to its meta and para counterparts.[4]

Comparative Properties of NPBA Isomers
The distinct electronic and steric environments of the isomers lead to different physical and

chemical properties, which are summarized below.
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Property
ortho-
Nitrophenylboronic
Acid

meta-
Nitrophenylboronic
Acid

para-
Nitrophenylboronic
Acid

CAS Number 5570-19-4[10] 13331-27-6[2] 24067-17-2[7]

Molecular Weight 166.93 g/mol 166.93 g/mol [2] 166.93 g/mol [7]

Melting Point 155-160 °C 282-287 °C[2] 305 °C (Lit.)[7]

Appearance Powder
White to pale yellow

crystalline powder[2]
Light tan solid[7]

pKa (Predicted) Not readily available ~7.0 (Predicted) ~7.04 (Predicted)[11]

Reactivity Trend

(Suzuki)
Low[4] Moderate[4] High[4]

Synthesis of Nitrophenylboronic Acids
The preparation of nitrophenylboronic acids primarily involves the direct nitration of

phenylboronic acid. However, this reaction is sensitive to conditions, as the carbon-boron bond

is susceptible to cleavage (protodeborylation) under harsh electrophilic nitration conditions.[12]

A common challenge is controlling the regioselectivity to obtain the desired isomer. Nitration of

phenylboronic acid often yields a mixture of ortho and meta isomers, with the para isomer

being a minor byproduct that is difficult to isolate in high yield.[12]

Click to download full resolution via product page

Exemplary Synthesis Protocol: 2-Nitrophenylboronic
Acid
This protocol is based on established methods for the direct nitration of phenylboronic acid.[13]

[14][15]
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Reaction Setup: In a suitable reaction vessel, combine phenylboronic acid (1.0 equiv) with

an organic solvent such as dimethylformamide (DMF).[14]

Reagent Addition: While stirring and maintaining strict temperature control (e.g., 45 °C),

slowly add a solution of nitric acid (2.0 equiv) and a catalytic amount of sodium nitrite (e.g.,

0.04 equiv).[13][14]

Reaction Monitoring: Allow the mixture to react under stirring for a specified duration,

monitoring the reaction progress by a suitable method (e.g., HPLC).

Quenching and Workup: Upon completion, carefully pour the reaction mixture into a beaker

of ice water to precipitate the product.[14]

Isolation: Collect the solid precipitate by filtration.

Purification: Wash the collected solid thoroughly with ice-cold water to remove residual acids

and impurities. The product can be further purified if necessary (e.g., by recrystallization) to

yield the desired nitrophenylboronic acid.[14]

Core Applications in Organic Chemistry
The unique properties of NPBAs make them valuable reagents in several key areas of modern

organic synthesis.

The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry for the construction of

biaryl structures.[5] NPBAs serve as effective coupling partners with aryl halides. The reaction

proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and

reductive elimination.[6]
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As previously noted, the reactivity follows the general trend: para > meta >> ortho.[4] The

electron-withdrawing nitro group deactivates the boronic acid, but the steric hindrance of the

ortho isomer is the most significant factor in its reduced reactivity.[4]
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Experimental Protocol: Typical Suzuki-Miyaura Coupling

The following is a generalized procedure for coupling an aryl halide with a nitrophenylboronic

acid.[16]

Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv),

nitrophenylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).[4]

[16]

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary

ligand (e.g., SPhos).[4][16]

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon)

three times to ensure an oxygen-free environment.[16]

Solvent Addition: Add a degassed solvent system (e.g., toluene/water mixture).[4]

Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous

stirring for the required time (e.g., 2-24 hours).

Workup and Purification: After cooling to room temperature, perform a standard aqueous

workup, extract the product with an organic solvent, dry the organic layer, and purify the

crude product using column chromatography.

Sensing and Molecular Recognition
Boronic acids are Lewis acids that can form reversible covalent bonds with 1,2- and 1,3-diols to

create stable five- or six-membered cyclic boronate esters.[9][17] This interaction is the basis

for their widespread use in the design of chemical sensors for saccharides (like glucose),

catechols, and other biologically important diol-containing molecules.[2][9][18] The binding

event can be transduced into a detectable signal, often a change in fluorescence, making

NPBAs valuable components in fluorescent sensors.[17]
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Bioconjugation
Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule,

such as a protein or nucleic acid.[19] NPBAs have emerged as powerful tools in this field. Their

ability to react with diols can be exploited to selectively label glycoproteins. Furthermore, the

development of iminoboronate chemistry, where an ortho-formyl or ortho-acetylphenylboronic

acid reacts with lysine residues on a protein, has created a class of reversible linkages that are

stable under physiological conditions but can be modulated.[20] This dynamic covalent

chemistry opens avenues for creating stimuli-responsive drug delivery systems and protein

probes.[20] Nitrophenylboronic acids have been used in sequential cross-coupling reactions for

preparing bioconjugates like stapled peptides and protein-protein conjugates.[21]

Conclusion and Future Outlook
Nitrophenylboronic acids are far more than simple intermediates. They are enabling reagents

whose reactivity can be finely tuned by the strategic placement of the nitro group. Their

foundational role in Suzuki-Miyaura coupling continues to be critical for the synthesis of

complex organic molecules in pharmaceuticals and materials science.[1][7] Concurrently, the

unique ability of the boronic acid moiety to engage in reversible covalent chemistry has

propelled NPBAs to the forefront of sensor technology and advanced bioconjugation strategies.

[9][19]

Future research will likely focus on developing novel NPBA structures with enhanced selectivity

and reactivity, expanding their application in asymmetric catalysis, and designing more

sophisticated stimuli-responsive biomaterials and diagnostic tools. As the demand for precision

and control in molecular design grows, the versatile and tunable nature of nitrophenylboronic

acids ensures they will remain an indispensable part of the organic chemist's toolkit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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